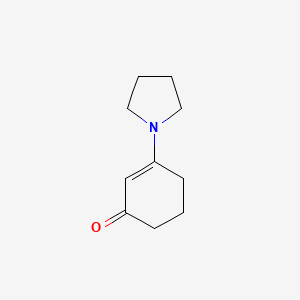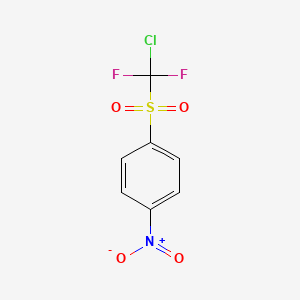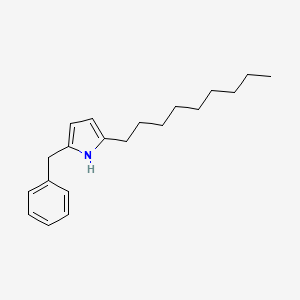
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, 95%
Vue d'ensemble
Description
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, 95% (2M6TMDI-95%) is a synthetic organic compound used in a variety of scientific research applications. It is a boron-containing heterocyclic compound, and is structurally related to indole, a compound found in many natural products. 2M6TMDI-95% has been used in studies of cell metabolism and in the synthesis of other compounds. It has also been used in studies of molecular recognition and in the development of new drugs.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and related compounds have been synthesized and characterized in several studies to understand their structural and vibrational properties. For instance, Qing-mei Wu et al. (2021) synthesized similar compounds and characterized their structure using spectroscopy and X-ray diffraction. Their work involved DFT calculations to compare spectroscopic data and molecular structures, providing insights into the conformational analysis and vibrational properties of these compounds (Qing-mei Wu, Yumei Chen, Dong-Mei Chen, & Zhixu Zhou, 2021).
Fluorescent Probes
Compounds containing the 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole moiety have been explored for their potential as fluorescent probes. Shen You-min (2014) synthesized a novel near-infrared fluorescence probe by reacting 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde with 1,2,3,3-tetramethyl-3H-indolium iodide. The resulting compound exhibited fluorescence properties, making it a candidate for bioimaging and analytical applications (Shen You-min, 2014).
Chemical Reactions and Derivatives
The reactivity of indole derivatives, including those similar to 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, has been studied in various chemical reactions. R. Acheson et al. (1972) investigated the reactions of indoles with dimethyl acetylenedicarboxylate, leading to a range of products and showcasing the chemical versatility of indole compounds. Such studies contribute to the development of new synthetic pathways and the discovery of novel indole-based compounds with potential applications in materials science and pharmaceuticals (R. Acheson, J. Bridson, T. Cecil, & A. Hands, 1972).
Antioxidant and Cytotoxicity Properties
The bioactivity of indole derivatives, including potential antioxidant and cytotoxic effects, is another area of research. T. B. Goh et al. (2015) prepared various 6-methoxytetrahydro-β-carboline derivatives through the Maillard reaction and investigated their in vitro antioxidant and cytotoxicity properties. Such studies are crucial for understanding the biological activities of indole derivatives and their potential therapeutic applications (T. B. Goh, R. Koh, M. Yam, M. E. Azhar, M. Mordi, & S. Mansor, 2015).
Propriétés
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-8-11-6-7-12(9-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZWUCBEARZUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


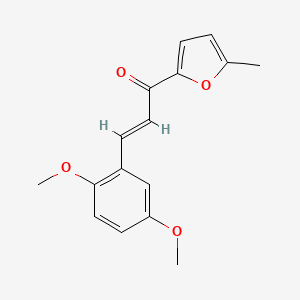
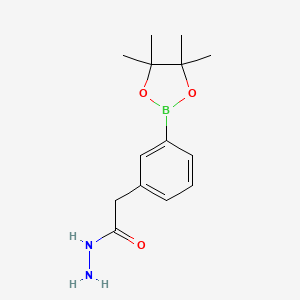

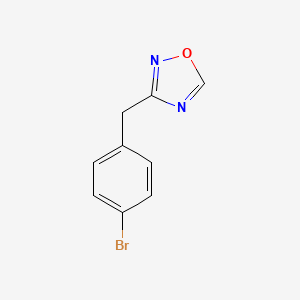



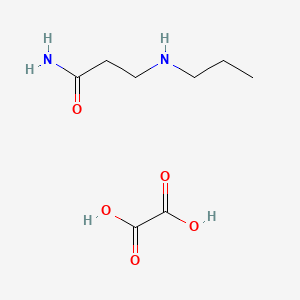
![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)
